REACTION_CXSMILES
|
Br[C:2]([CH3:14])([CH:4]([Br:13])[C:5](=[O:12])[CH:6]([Br:11])[C:7](Br)([CH3:9])[CH3:8])[CH3:3].C(Cl)Cl.S(=O)(=O)(O)O>N1C=CC=CC=1>[Br:11][C:6]([C:5](=[O:12])[C:4]([Br:13])=[C:2]([CH3:14])[CH3:3])=[C:7]([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)(C(C(C(C(C)(C)Br)Br)=O)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred about fifteen hours while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at less than 25° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with three 150 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with two 250 ml portions of 30% aqueous sulfuric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with three 300 ml portions of water, dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (pot temperature less than 50° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(=C(C)C)C(C(=C(C)C)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |